molecular formula C17H13Cl3N4OS2 B4599607 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea

N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea

Cat. No.: B4599607
M. Wt: 459.8 g/mol
InChI Key: VIRBKUVQYYNDJJ-UHFFFAOYSA-N
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Description

N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C17H13Cl3N4OS2 and its molecular weight is 459.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.959636 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound is a part of broader research into thiadiazole derivatives, which have been synthesized and evaluated for their biological activities. For example, derivatives of thiadiazoles have shown potential as plant growth regulators, indicating the chemical’s utility in agriculture (Song Xin-jian et al., 2006). Additionally, studies have explored its antitumor properties, with certain derivatives significantly reducing the number of lung metastases in models, showcasing its potential in cancer research (Zou Xia, 2011).

Antiviral and Antifungal Applications

The compound's derivatives have been synthesized and tested for antiviral activities, with some showing promise against tobacco mosaic virus, suggesting a role in combating plant viruses (Zhuo Chen et al., 2010). Furthermore, research into fungicidal activity has revealed that certain derivatives exhibit good efficacy against Botrytis cinerea and Dothiorella gregaria, highlighting its potential in fungal disease management (Tan Xiao-hong, 2006).

Diuretic and Antioxidant Properties

Investigations into the diuretic activities of thiadiazole derivatives have shown promising results, suggesting their potential application in treating conditions requiring diuresis (A. Ergena et al., 2022). Additionally, some derivatives have been found to possess significant antioxidant activities, offering potential uses in the development of antioxidant therapies (M. V. B. Reddy et al., 2015).

Material Science Applications

In material science, thiadiazole derivatives have been synthesized for their dyeing performance on fabrics, indicating the compound’s potential application in the textile industry for the development of new dyes with desirable properties (G. Malik et al., 2018).

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4OS2/c18-11-3-1-10(2-4-11)8-26-9-15-23-24-17(27-15)22-16(25)21-14-6-5-12(19)7-13(14)20/h1-7H,8-9H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBKUVQYYNDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
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N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
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N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
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N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 5
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Reactant of Route 5
N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 6
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N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea

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